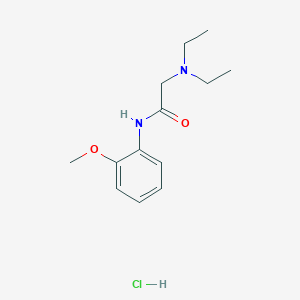
N,N'-bis(2-methoxyphenyl)-3,6-pyridazinediamine
Vue d'ensemble
Description
N,N'-bis(2-methoxyphenyl)-3,6-pyridazinediamine, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP is an enzyme that plays a crucial role in repairing DNA damage. BMN-673 has been extensively studied for its potential use in cancer treatment, as well as in other areas of scientific research.
Mécanisme D'action
N,N'-bis(2-methoxyphenyl)-3,6-pyridazinediamine works by inhibiting the activity of PARP enzymes, which are involved in repairing DNA damage. When PARP is inhibited, cancer cells with defects in DNA repair pathways are unable to repair DNA damage, leading to cell death. This compound is a highly selective PARP inhibitor, targeting only PARP1 and PARP2 enzymes, which are the most important PARP enzymes involved in DNA repair.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor effects in preclinical studies. In addition to its effects on cancer cells, this compound has also been shown to have anti-inflammatory effects and to protect against oxidative stress. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N'-bis(2-methoxyphenyl)-3,6-pyridazinediamine in lab experiments is its high selectivity for PARP1 and PARP2 enzymes, which reduces the risk of off-target effects. However, this compound is a highly potent inhibitor, which can make it difficult to determine the optimal concentration for use in experiments. Additionally, the complex synthesis of this compound can make it difficult and expensive to obtain for lab use.
Orientations Futures
There are several potential future directions for research on N,N'-bis(2-methoxyphenyl)-3,6-pyridazinediamine. One area of interest is in the development of combination therapies using this compound and other cancer treatments, such as immunotherapy. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential use in other areas of scientific research beyond cancer treatment.
Applications De Recherche Scientifique
N,N'-bis(2-methoxyphenyl)-3,6-pyridazinediamine has been the subject of numerous scientific studies due to its potential use in cancer treatment. PARP inhibitors like this compound have been shown to be effective in treating cancers with defects in DNA repair pathways, such as BRCA-mutated breast and ovarian cancers. This compound has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
3-N,6-N-bis(2-methoxyphenyl)pyridazine-3,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-23-15-9-5-3-7-13(15)19-17-11-12-18(22-21-17)20-14-8-4-6-10-16(14)24-2/h3-12H,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZVUCCMDJAURB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NN=C(C=C2)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)-1-naphthamide](/img/structure/B4083823.png)
![methyl 3-[(3-chloro-2-methylphenyl)amino]-2-cycloheptyl-3-oxopropanoate](/img/structure/B4083831.png)
![N-(2-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4083832.png)

![ethyl 2-{[8-(2-methyl-2-propen-1-yl)-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl]thio}propanoate](/img/structure/B4083835.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4083837.png)
![4-(4-{[2-(4-morpholinyl)ethyl]amino}-3-nitrophenyl)-1(2H)-phthalazinone](/img/structure/B4083849.png)
![6-amino-4-(3-furyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4083868.png)
![2-amino-4-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4083880.png)
![1-allyl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4083890.png)
amino]isonicotinonitrile](/img/structure/B4083896.png)
![N-(2-chloro-4-nitrophenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4083904.png)